

The Chemistry and Application of Tos-PEG3 Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tos-PEG3** derivatives, focusing on their chemical properties, synthesis, and applications, particularly in the burgeoning field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and structured data for practical application.

Introduction to Tos-PEG3 Derivatives and their Significance

Polyethylene glycol (PEG) linkers are integral components in modern drug development, prized for their ability to enhance the pharmacokinetic and physicochemical properties of therapeutic molecules.[1][2] Among these, **Tos-PEG3** derivatives have emerged as particularly versatile building blocks. The core structure consists of a triethylene glycol (PEG3) spacer functionalized with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making **Tos-PEG3** an ideal precursor for the synthesis of a wide array of functionalized linkers for bioconjugation, drug delivery, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4]

The PEG3 linker itself imparts favorable characteristics, such as increased hydrophilicity and solubility, which can improve the drug-like properties of conjugated molecules.[2][5] The



defined length of the PEG3 spacer allows for precise control over the distance between conjugated moieties, a critical factor in the design of bifunctional molecules like PROTACs.[5]

Chemical Properties of Tos-PEG3 and its Derivatives

The chemical properties of **Tos-PEG3** derivatives are largely defined by the terminal functional groups. The tosyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities such as azides, amines, and alkynes. These functionalized derivatives are then employed in a range of bioconjugation reactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Tos-PEG3**-OH and several of its commonly used derivatives. This data is essential for reaction planning, purification, and formulation development.



Derivative Name	Chemical Formula	Molecular Weight (g/mol)	Purity (%)	Appearance	CAS Number
Tos-PEG3- OH	C13H20O6S	304.36	≥95	Colorless to light yellow solid-liquid mixture	77544-68-4
Tos-PEG3- Tos	C18H22O7S 2	414.5	≥98	Not Specified	7460-82-4
m-PEG3-Tos	C12H18O5S	274.33	≥98	Solid powder	50586-80-6
Azide-PEG3- Tos	C13H19N3O 5S	329.37	≥98	Not Specified	178685-33-1
Boc-NH- PEG3-Tos	C20H33NO8 S	447.54	≥95	Not Specified	1246999-33- 6
Tos-PEG3- CH2COOtBu	C19H30O8S	418.50	≥98	Colorless to off-white liquid	1530778-24- 5
Tos-PEG3- methyl ester	C15H22O7S	346.4	≥98	Not Specified	2468714-93- 2
Propargyl- PEG3-Tos	C14H18O5S	302.35	≥95	Not Specified	Not Available

Data compiled from various commercial suppliers.[1][3][6][7][8][9][10]

Solubility

The solubility of **Tos-PEG3** derivatives is a critical parameter for their use in synthesis and biological assays. The PEG linker generally imparts good aqueous solubility.



Derivative	Solvent	Solubility	
Tos-PEG3-OH	Ethanol	100 mg/mL (328.56 mM)	
DMSO	100 mg/mL (328.56 mM)		
Water	10 mg/mL (32.86 mM)	_	
Tos-PEG3-Tos	DMSO, DCM, DMF	Soluble	
m-PEG3-Tos	DMSO	Soluble	

Data obtained from commercial datasheets.[6][11][12] For aqueous solutions, sonication may be required to aid dissolution.[11]

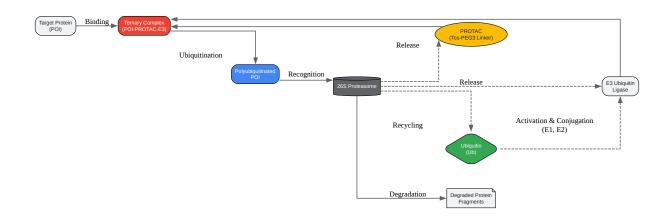
Role in Targeted Protein Degradation: PROTACs

Tos-PEG3 derivatives are extensively used as linkers in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[13][14] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[13][15] The PEG3 linker in a PROTAC plays a crucial role in positioning the POI and the E3 ligase optimally for ubiquitination.[5]

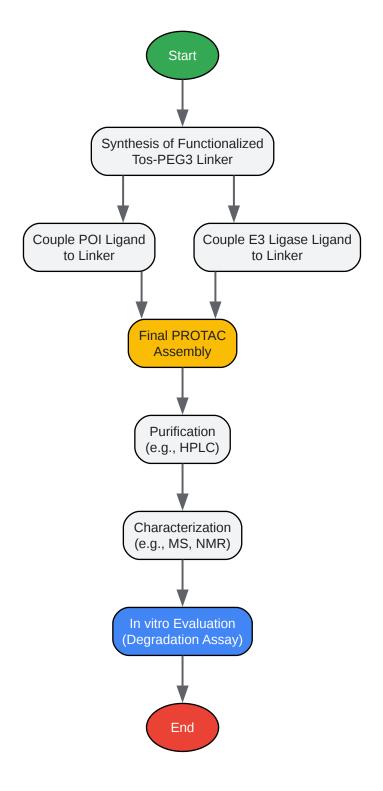
PROTAC Mechanism of Action Signaling Pathway

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.









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